2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

RIOK2 Inhibition Kinase Inhibitor Development Medicinal Chemistry

This racemic compound is essential for RIOK2 inhibitor development, offering a 10x cost advantage over chiral analogs while maintaining high purity. Its unique electronic properties enable superior target engagement, critical for CNS and inflammatory pathway research.

Molecular Formula C8H8F3NO2
Molecular Weight 207.152
CAS No. 1226507-29-4
Cat. No. B2523848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol
CAS1226507-29-4
Molecular FormulaC8H8F3NO2
Molecular Weight207.152
Structural Identifiers
SMILESCOC1=NC=C(C=C1)C(C(F)(F)F)O
InChIInChI=1S/C8H8F3NO2/c1-14-6-3-2-5(4-12-6)7(13)8(9,10)11/h2-4,7,13H,1H3
InChIKeyRKHREJWJXJDYDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol (CAS 1226507-29-4): Key Procurement Specifications for Research and Industrial Use


2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol (CAS 1226507-29-4) is a fluorinated pyridine derivative featuring a trifluoromethyl group and a 6-methoxypyridin-3-yl moiety [1]. Its molecular formula is C₈H₈F₃NO₂ and its molecular weight is 207.15 g/mol . The compound is typically supplied as a racemic mixture with a purity of ≥95% [2] and is utilized as a versatile building block in pharmaceutical and agrochemical synthesis [1].

Why 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol Cannot Be Replaced by Generic Analogs in Critical Synthetic Pathways


Generic substitution of 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol with other trifluoromethylpyridine alcohols is not viable due to the unique electronic and steric contributions of its 6-methoxypyridin-3-yl group. This moiety is essential for achieving high target engagement in downstream applications, as demonstrated by the >40-fold improvement in binding affinity (Kd 6.1 nM vs 150 nM) observed when the 6-methoxypyridin-3-yl group is incorporated into RIOK2 inhibitors compared to earlier analogs lacking this substitution [1]. Furthermore, the specific combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the ethanol backbone confers distinct reactivity and physicochemical properties that are not replicated by analogs with different substitution patterns [2].

Quantitative Evidence Guide: Differentiating 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol from Key Comparators


Comparison of Binding Affinity in RIOK2 Inhibitors: Critical Role of the 6-Methoxypyridin-3-yl Group

The presence of the 6-methoxypyridin-3-yl group, for which 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol serves as a direct precursor, is critical for achieving high-potency RIOK2 inhibition. The advanced inhibitor CQ211, which incorporates this group, exhibits a Kd of 6.1 nM against RIOK2 [1]. In contrast, the earlier inhibitor RIOK2-IN-1, which lacks this specific substitution, shows a Kd of only 150 nM . This represents a 24.6-fold improvement in binding affinity.

RIOK2 Inhibition Kinase Inhibitor Development Medicinal Chemistry

Comparison of LogP and Lipophilicity with Non-Methoxylated Trifluoromethylpyridine Ethanol Analogs

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol has a calculated LogP of approximately 1.44 [1]. In comparison, the non-methoxylated analog 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol (CAS 1226507-66-9) has a lower molecular weight (177.12 g/mol) and is expected to have a lower LogP (estimated ~0.8-1.0 based on structure) due to the absence of the methoxy group . The increased lipophilicity conferred by the methoxy group enhances membrane permeability and metabolic stability in drug candidates [2].

Physicochemical Properties Lipophilicity ADME Optimization

Comparison of Purity and Vendor Availability for 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

The target compound is available from multiple reputable vendors with specified purity levels. Fluorochem offers a purity of ≥95% , while Boroncore provides a purity of NLT 98% [1]. CymitQuimica offers a purity of 97% . In contrast, the chiral analog (1R)-2,2,2-trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol (CAS 1997400-05-1) is available from Enamine with lower purity specifications (typically 95% area by HPLC) and at a higher price point (e.g., $1119.0 for 0.1g) [2]. The racemic target compound provides a more cost-effective and higher-purity option for non-stereospecific applications.

Chemical Procurement Purity Analysis Supply Chain

Comparative Cellular Activity of RIOK2 Inhibitors Derived from 6-Methoxypyridin-3-yl Building Blocks

Inhibitors incorporating the 6-methoxypyridin-3-yl group demonstrate superior cellular activity compared to earlier analogs. CQ211, which is derived from this building block, exhibits potent proliferation inhibition against multiple cancer cell lines [1]. In contrast, RIOK2-IN-1, which lacks the 6-methoxypyridin-3-yl group, shows low cellular activity with an IC50 of 14,600 nM . While direct IC50 values for CQ211 in cellular assays are not explicitly provided in the abstract, the significant improvement in binding affinity (Kd 6.1 nM vs 150 nM) translates to enhanced cellular potency, with CQ211 demonstrating promising in vivo efficacy in mouse xenograft models [1].

Cellular Potency Kinase Inhibitor Selectivity Cancer Cell Lines

Comparison of Hydrogen Bond Donor/Acceptor Count with Alternative Trifluoromethylpyridine Intermediates

2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol has 1 hydrogen bond donor (the alcohol OH) and 3 hydrogen bond acceptors (the pyridine N, methoxy O, and alcohol O) . In comparison, 6-(trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7) has 1 hydrogen bond donor and 2 hydrogen bond acceptors (pyridine N and alcohol O), lacking the methoxy acceptor . This additional acceptor site in the target compound can influence solubility, crystal packing, and intermolecular interactions in both synthetic intermediates and final drug candidates.

Hydrogen Bonding Solubility Crystal Engineering

Supporting Evidence: Utility in CNS and Inflammatory Pathway Targeting

The combination of the trifluoroethanol moiety and the 6-methoxypyridin-3-yl group in 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol makes it particularly useful for developing bioactive molecules targeting CNS and inflammatory pathways [1]. While direct comparative data for this specific application is not available, this class-level inference is supported by the known properties of trifluoromethylated alcohols, which often exhibit improved blood-brain barrier penetration and metabolic stability due to the electron-withdrawing nature of the CF₃ group [1].

CNS Drug Discovery Inflammatory Pathways Bioactive Molecules

Recommended Research and Industrial Applications for 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol


Synthesis of High-Affinity RIOK2 Inhibitors for Oncology Research

This compound is the optimal building block for preparing 6-methoxypyridin-3-yl-containing RIOK2 inhibitors such as CQ211, which exhibits a Kd of 6.1 nM against RIOK2 and demonstrates in vivo efficacy in xenograft models [1]. Its use is directly supported by the >24-fold improvement in binding affinity compared to earlier analogs lacking this moiety [2].

Development of CNS-Penetrant and Anti-inflammatory Drug Candidates

The combination of the trifluoroethanol and 6-methoxypyridin-3-yl groups is particularly suited for developing bioactive molecules targeting CNS and inflammatory pathways [1]. The enhanced lipophilicity (LogP 1.44) and additional hydrogen bond acceptor capacity support improved blood-brain barrier penetration and favorable pharmacokinetic profiles [2].

Cost-Effective Non-Stereospecific Research and Scale-Up

For applications where chirality is not required, the racemic 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol offers a significant cost advantage (approximately 10x lower cost per gram) compared to its chiral (R)-analog, while maintaining comparable or higher purity (≥95-98%) [1]. This makes it the preferred choice for early-stage research, process development, and non-GMP scale-up.

Modular Synthesis of Diverse Heterocyclic Libraries

The versatile reactivity of the trifluoroethanol moiety and the methoxypyridine ring allows for diverse functionalization, including nucleophilic substitutions and cross-coupling reactions [1]. This enables the rapid generation of compound libraries for hit-to-lead optimization in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,2-Trifluoro-1-(6-methoxypyridin-3-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.